西替利嗪乙醇

描述

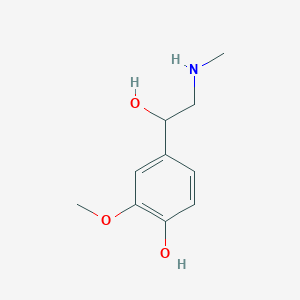

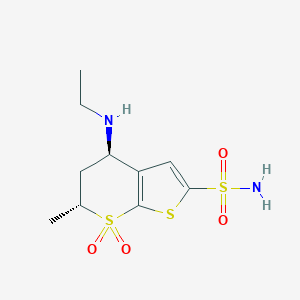

used in the synthesis of antifungal triazole and imidazole derivatives. Impurity of a intermediate in the formation of Cetrizine.

科学研究应用

药物质量控制

西替利嗪杂质G在西替利嗪药物产品的质量控制中至关重要。 它可以检测和量化药物产品中的杂质,以确保最终产品满足纯度、效力和安全性的要求 .

分析方法开发

该化合物用于分析方法开发,进行定性和定量分析。 对于药物释放测试和药物方法开发至关重要 .

包合物的形成

西替利嗪二盐酸盐,可能含有西替利嗪杂质G,已使用乙醇作为溶剂与β-环糊精形成包合物。 该工艺用于快速崩解片剂的掩味 .

脂质体药物递送系统

西替利嗪盐酸盐脂质体已使用乙醇注射法结合硫酸铵梯度法制备,在制备过程中可能会涉及西替利嗪杂质G .

过敏反应研究

作用机制

Target of Action

Cetirizine ethanol, also known as Cetirizine impurity G or 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, primarily targets the Histamine-1 (H1) receptors . These receptors are primarily located on respiratory smooth muscle cells, vascular endothelial cells, immune cells, and the gastrointestinal tract .

Mode of Action

Cetirizine ethanol acts as a highly selective antagonist of the peripheral histamine H1 receptors . By selectively inhibiting these receptors, it prevents histamine from activating them, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by cetirizine ethanol is the histamine pathway. By blocking the H1 receptors, cetirizine ethanol prevents histamine from causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Pharmacokinetics

Cetirizine ethanol is well-absorbed, with a bioavailability of over 70% . It has a low volume of distribution, meaning it reaches the target organs at an effective concentration . The serum-elimination half-life of cetirizine is approximately 8.3 hours . About 70-85% of cetirizine is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of cetirizine ethanol’s action result in the relief of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in the treatment of conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of cetirizine ethanol can be influenced by environmental factors. For instance, cetirizine formulated in a polyethylene glycol (PEG)-containing matrix was found to degrade during manufacture and storage . The degradation of cetirizine in PEG arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

生化分析

Biochemical Properties

Cetirizine ethanol interacts with various enzymes and proteins. It is a major metabolite of hydroxyzine, formed through oxidation of the terminal hydroxyl moiety to a carboxylic acid by alcohol dehydrogenase and CYP3A4/5 enzymes . Both enantiomers of cetirizine bind tightly to the human histamine H1 receptor (hH1R) and behave as inverse agonists .

Cellular Effects

Cetirizine ethanol influences cell function by acting on the H1 receptor. It is effective in the treatment of allergic symptoms such as sneezing, coughing, nasal congestion, and hives . It also shows anti-inflammatory properties independent of H1 receptors, exhibited through suppression of the NF-κB pathway, and by regulating the release of cytokines and chemokines .

Molecular Mechanism

Cetirizine ethanol exerts its effects at the molecular level primarily through its interaction with the H1 receptor. As an inverse agonist, it reduces the activity of this receptor, thereby alleviating allergic symptoms . The distinct interactions established between the phenyl and chlorophenyl moieties of the two enantiomers with the amino acids lining up the pocket and between their free carboxylates and Lys179 in the second extracellular loop account for the improved pharmacological profile of ®-cetirizine .

Temporal Effects in Laboratory Settings

The effects of cetirizine ethanol change over time in laboratory settings. It has a rapid onset of action and a long duration of effects . The liposomal formulation of cetirizine has been shown to prolong the ocular retention time of the formulation without ocular irritation .

Dosage Effects in Animal Models

In animal models, the effects of cetirizine ethanol vary with different dosages. A once-daily dosing regimen of 2–4 mg/kg cetirizine per os clearly provides a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .

Metabolic Pathways

Cetirizine ethanol is involved in metabolic pathways mediated by alcohol dehydrogenase and CYP3A4/5 enzymes . These enzymes oxidize the terminal hydroxyl moiety of hydroxyzine to form cetirizine .

Transport and Distribution

Cetirizine ethanol is transported and distributed within cells and tissues. More than 90% of the circulating drug is bound to human serum albumin (HSA), which acts as an inactive reservoir . The liposomal formulation of cetirizine improves the retention time in the eye .

Subcellular Localization

The subcellular localization of cetirizine ethanol and its effects on activity or function are not well studied. Given its interaction with the H1 receptor, it is likely that it localizes to the cell membrane where these receptors are typically found .

属性

IUPAC Name |

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQSBXXYLQGZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196065 | |

| Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109806-71-5 | |

| Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109806-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine dihydrochloride impurity G [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109806715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGV947X9B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)